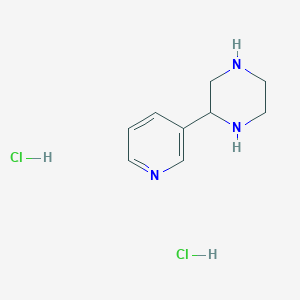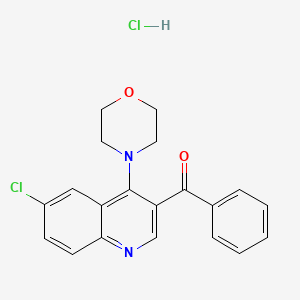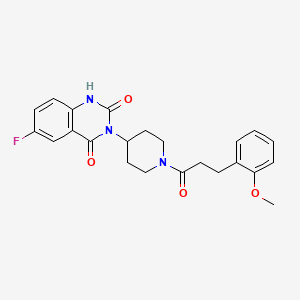![molecular formula C24H12N2O2S B2927413 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde CAS No. 1933562-00-5](/img/structure/B2927413.png)
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde is a diphenylacetylene derivative capped with two aldehyde functional groups . It is employed for the preparation of an imine-linkage dual-pore COF with ethylenetetraaniline .
Molecular Structure Analysis
The molecular structure of this compound involves a benzo[c][1,2,5]thiadiazole core with 4-formylphenyl groups at the 4,7-positions . The compound has a molecular weight of 344.39 g/mol .Chemical Reactions Analysis
This compound has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The F-CTF-3 nanosheet exhibits high stability, high porosity, and high fluorescence performance .Physical And Chemical Properties Analysis
The compound has a molecular weight of 344.4 g/mol, a topological polar surface area of 88.2 Ų, and a complexity of 430 . It also has a high fluorescence quantum yield .Scientific Research Applications
Fluorescent Ultrathin Covalent Triazine Framework Nanosheets
This compound is used to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets. The electron-deficient monomer with aggregation-caused quenching behavior is introduced into a 2D framework to achieve this .
Luminescent Metal–Organic Frameworks (MOFs)
A Zr(iv)-based metal–organic framework (MOF) material with a UiO-68 framework topology incorporates the thiadiazole-functionalized ligand derived from this compound, resulting in strong luminescence .
Covalent Organic Frameworks for Hydrogen Evolution Reaction
The compound forms the basis for a benzothiadiazole-based covalent organic framework with an imine linkage. This framework demonstrates high crystallinity and excellent chemical stability, making it a high-performance platform for efficient visible-light driven hydrogen evolution reaction (HER) .
Organophotocatalysts for Photovoltaics and Fluorescent Sensors
Systems based on the benzo[c][1,2,5]thiadiazole motif have been researched extensively for use in photovoltaics or as fluorescent sensors. The compound’s potential as a visible-light organophotocatalyst is also being explored .
Mechanism of Action
Target of Action
The primary target of this compound, also known as 4,7-Bis(4-formylphenylethynyl)benzo[c][1,2,5]thiadiazole, is Primary Aromatic Amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
This compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde, exhibits an aggregation-caused quenching behavior .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and neutralization of PAAs. It acts as a highly sensitive and selective luminescent probe to detect PAAs among various amines . The compound’s unique PAA detection performance can be attributed to the static quenching process .
Pharmacokinetics
The compound is part of a fluorescent ultrathin covalent triazine framework (f-ctf) nanosheet, which exhibits high stability, high porosity, and high fluorescence performance . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the compound’s action is the highly sensitive and selective detection of PAAs. The compound shows unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s fluorescence performance can be affected by the presence of various amines in the environment . .
Future Directions
The compound has been used to construct a highly sensitive and selective luminescent probe to detect PAAs among various amines . This work not only provides a thiadiazole-based 2D fluorescent organic framework nanosheet but also an excellent fluorescent sensor with unexpected sensitivity and selectivity for PAA detection . This suggests potential future directions in the development of sensitive and selective sensors for various applications.
properties
IUPAC Name |
4-[2-[4-[2-(4-formylphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N2O2S/c27-15-19-5-1-17(2-6-19)9-11-21-13-14-22(24-23(21)25-29-26-24)12-10-18-3-7-20(16-28)8-4-18/h1-8,13-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUABZJFXIVNTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

![3-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2927335.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927336.png)

![4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2927339.png)
![Ethyl 4-[(3-oxobenzo[f]chromen-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B2927343.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2927344.png)

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2927348.png)
![4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid](/img/structure/B2927349.png)
![[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine](/img/structure/B2927350.png)

![N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927352.png)